

Natural occurrence of 1-Hydroxy-2-butanone (e.g., in coffee, mushrooms)

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Compound of Interest

Compound Name: 1-Hydroxy-2-butanone

Cat. No.: B1215904

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An In-depth Technical Guide to the Natural Occurrence of **1-Hydroxy-2-butanone**

Abstract

1-Hydroxy-2-butanone is a naturally occurring alpha-hydroxy ketone found in various foods and natural products.[1] It is recognized for its sweet, butterscotch, and coffee-like aroma, contributing significantly to the flavor profiles of roasted coffee and certain mushrooms.[2] This technical guide provides a comprehensive overview of its natural sources, formation pathways, and the analytical methodologies employed for its identification and quantification. Detailed experimental protocols and workflow visualizations are provided for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence

1-Hydroxy-2-butanone has been identified in a variety of natural matrices. Its presence is most notably documented in thermally processed foods and certain fungi.

- **Coffee:** The compound is a well-known volatile constituent of both Arabica and Robusta coffee. It is formed during the roasting process and contributes to the characteristic sweet and caramelic notes of the final beverage.[3][4]
- **Mushrooms:** Several varieties of mushrooms naturally contain **1-hydroxy-2-butanone**. It has been detected in common mushrooms (*Agaricus bisporus*), oyster mushrooms (*Pleurotus ostreatus*), and pine-mushrooms (*Tricholoma matsutake*), where it is part of the complex

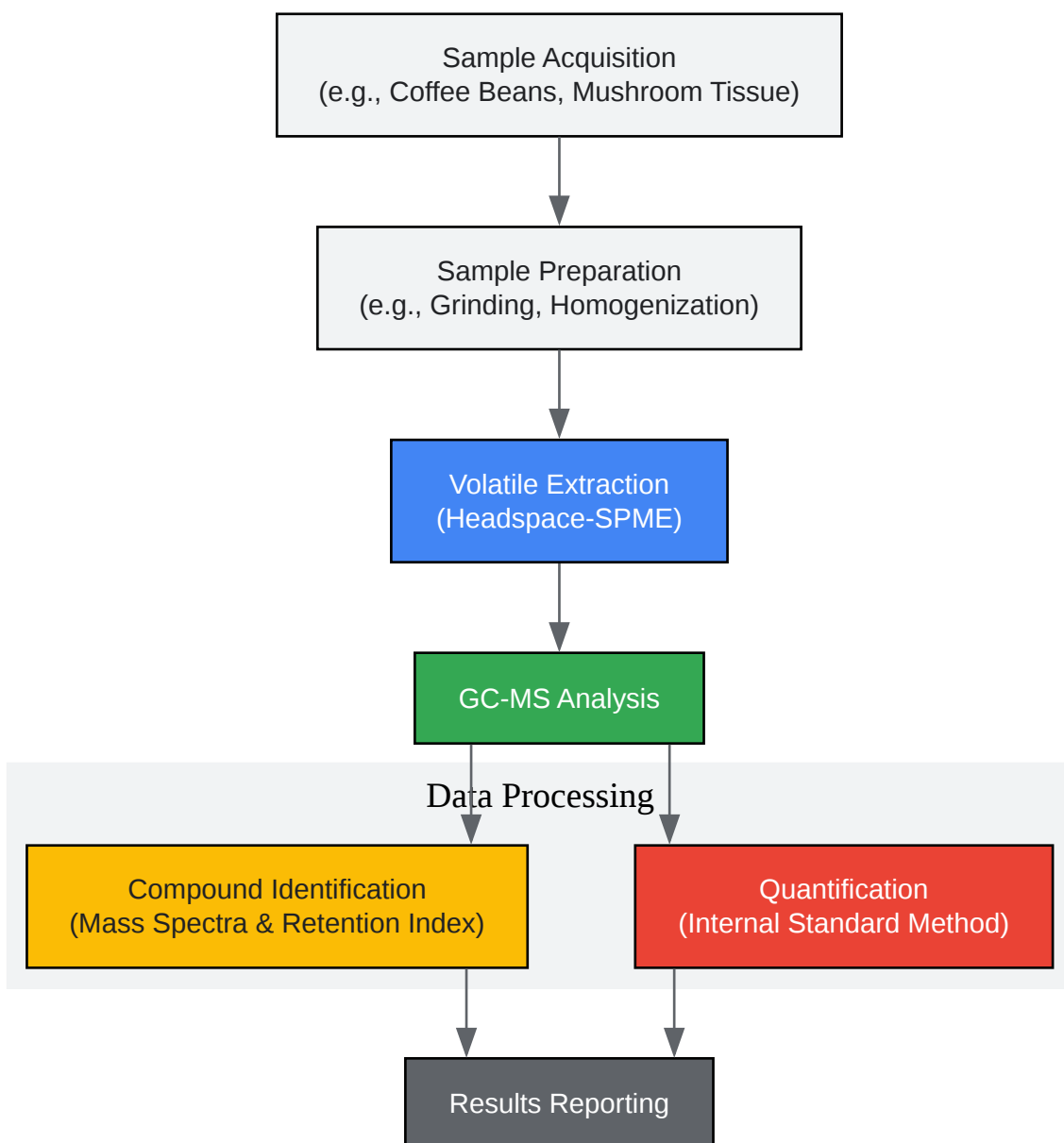
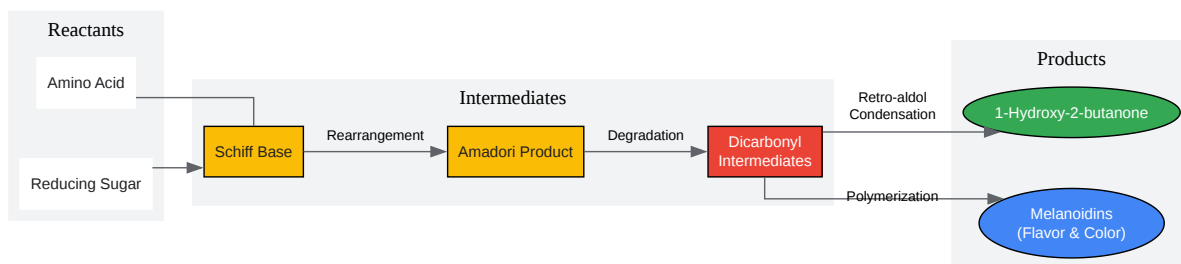
aroma profile.[5] In cooked pine-mushrooms, it is considered a major aroma-active compound with a buttery scent.[5]

- Other Sources: The compound has also been reported as a constituent of wood smoke and has been isolated from Bamboo Juice.[6][7]

Biosynthesis and Formation Pathways

The formation of **1-hydroxy-2-butanone** in food products is primarily a result of thermal degradation and chemical reactions between precursors during cooking.

- Maillard Reaction: In coffee roasting and the cooking of mushrooms, **1-hydroxy-2-butanone** is a product of the Maillard reaction. This complex cascade of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The pathway involves the formation of dicarbonyl intermediates which then undergo further reactions, such as retro-aldol condensation, to yield alpha-hydroxy ketones like **1-hydroxy-2-butanone**.
- Microbial Synthesis: While less common in its natural occurrence in food, biotechnological production routes have been explored. Engineered E. coli containing diol dehydrogenases can efficiently oxidize 1,2-butanediol to produce **1-hydroxy-2-butanone**, highlighting a potential biosynthetic route.[8][9]



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